molecular formula C9H7F3OS B071313 Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) CAS No. 192862-13-8

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI)

Cat. No. B071313
M. Wt: 220.21 g/mol
InChI Key: OTPLZJAOPLHCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)ethanone or DF-MT-Ketone. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and play a crucial role in the development and progression of the disease.

Biochemical And Physiological Effects

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) in lab experiments is its potent antitumor activity. The compound has shown promising results in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI). One area of interest is the development of more potent analogs of the compound that can overcome its limitations, such as low solubility. Another direction is the investigation of the compound's potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) involves the reaction of 2,2-difluoro-1-(4-fluorophenyl)ethanone with methyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

192862-13-8

Product Name

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI)

Molecular Formula

C9H7F3OS

Molecular Weight

220.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

OTPLZJAOPLHCND-UHFFFAOYSA-N

SMILES

CSC(C(=O)C1=CC=C(C=C1)F)(F)F

Canonical SMILES

CSC(C(=O)C1=CC=C(C=C1)F)(F)F

synonyms

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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